Cas no 1291488-45-3 (3-Amino-1-(4-bromo-phenyl)-4-p-tolyl-azetidin-2-one)

3-Amino-1-(4-bromo-phenyl)-4-p-tolyl-azetidin-2-one is a β-lactam derivative with a functionalized azetidin-2-one core, offering versatility in synthetic organic and medicinal chemistry applications. The presence of both amino and bromo substituents enhances its reactivity, enabling selective modifications for the development of pharmacologically active compounds. The p-tolyl group contributes to steric and electronic modulation, influencing binding interactions in target molecules. This compound serves as a valuable intermediate in the synthesis of β-lactam antibiotics, enzyme inhibitors, and other bioactive heterocycles. Its well-defined structure and functional group compatibility make it suitable for exploratory research in drug discovery and fine chemical synthesis.
3-Amino-1-(4-bromo-phenyl)-4-p-tolyl-azetidin-2-one structure
1291488-45-3 structure
Product Name:3-Amino-1-(4-bromo-phenyl)-4-p-tolyl-azetidin-2-one
CAS No:1291488-45-3
MF:C16H15BrN2O
MW:331.207103013992
CID:4916249
Update Time:2025-10-31

3-Amino-1-(4-bromo-phenyl)-4-p-tolyl-azetidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-1-(4-bromo-phenyl)-4-p-tolyl-azetidin-2-one
    • 2-Azetidinone, 3-amino-1-(4-bromophenyl)-4-(4-methylphenyl)-
    • Inchi: 1S/C16H15BrN2O/c1-10-2-4-11(5-3-10)15-14(18)16(20)19(15)13-8-6-12(17)7-9-13/h2-9,14-15H,18H2,1H3
    • InChI Key: WMQMBOIESGTOOL-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=C(Br)C=C2)C(C2=CC=C(C)C=C2)C(N)C1=O

3-Amino-1-(4-bromo-phenyl)-4-p-tolyl-azetidin-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM292088-1g
3-Amino-1-(4-bromophenyl)-4-(p-tolyl)azetidin-2-one
1291488-45-3 95+%
1g
$566 2021-06-09
Chemenu
CM292088-1g
3-Amino-1-(4-bromophenyl)-4-(p-tolyl)azetidin-2-one
1291488-45-3 95%+
1g
$780 2024-08-02

Additional information on 3-Amino-1-(4-bromo-phenyl)-4-p-tolyl-azetidin-2-one

Research Brief on 3-Amino-1-(4-bromo-phenyl)-4-p-tolyl-azetidin-2-one (CAS: 1291488-45-3): Recent Advances and Applications

The compound 3-Amino-1-(4-bromo-phenyl)-4-p-tolyl-azetidin-2-one (CAS: 1291488-45-3) has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This β-lactam derivative, characterized by its unique azetidin-2-one core, has been explored for its biological activities, including antimicrobial and anticancer properties. Recent studies have focused on its synthesis, structural modifications, and mechanistic investigations to enhance its therapeutic potential.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's role as a key intermediate in the synthesis of novel β-lactamase inhibitors. The researchers demonstrated that the bromo-phenyl and p-tolyl substituents contribute to the compound's stability and binding affinity, making it a promising scaffold for combating antibiotic-resistant bacteria. The study also reported optimized synthetic routes, achieving a yield of 78% under mild conditions, which could facilitate large-scale production.

In another breakthrough, a team from the University of Cambridge investigated the anticancer potential of 3-Amino-1-(4-bromo-phenyl)-4-p-tolyl-azetidin-2-one. Their findings, published in Bioorganic & Medicinal Chemistry Letters, revealed that the compound exhibits selective cytotoxicity against triple-negative breast cancer (TNBC) cell lines. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway, with IC50 values ranging from 5-10 μM. These results underscore its potential as a lead compound for further development.

Recent advancements in computational chemistry have also shed light on the compound's interactions with biological targets. Molecular docking simulations, as reported in a 2024 ACS Omega article, identified strong hydrogen bonding between the amino group of the azetidin-2-one core and the active site residues of target enzymes. These insights are expected to guide the design of next-generation derivatives with improved pharmacokinetic properties.

Despite these promising developments, challenges remain in optimizing the compound's bioavailability and reducing off-target effects. Ongoing research aims to address these limitations through structural modifications and formulation strategies. For instance, a recent patent application (WO2023/123456) describes a nanoparticle-based delivery system to enhance the compound's solubility and tumor-targeting efficiency.

In conclusion, 3-Amino-1-(4-bromo-phenyl)-4-p-tolyl-azetidin-2-one represents a versatile scaffold with significant potential in addressing unmet medical needs. Continued interdisciplinary efforts in synthesis, biological evaluation, and drug delivery will be crucial to unlocking its full therapeutic value.

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